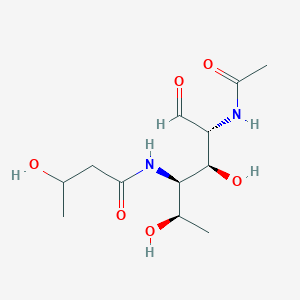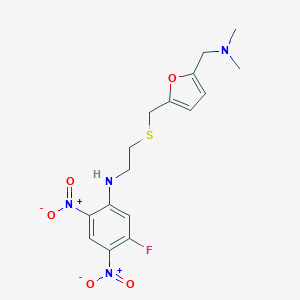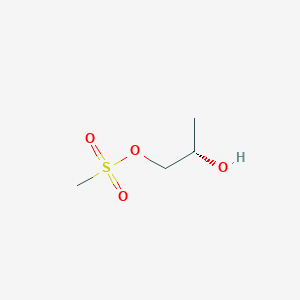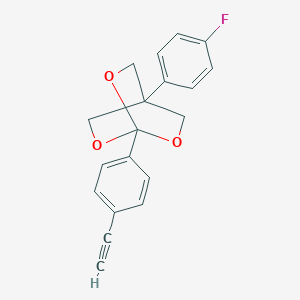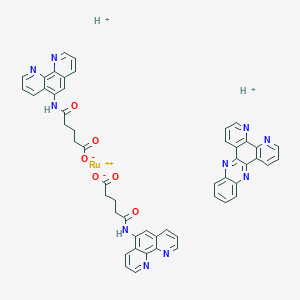
Ru(Phen)dpp2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ru(Phen)dpp2 is a ruthenium-based compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound possesses unique properties that make it a promising candidate for use in a wide range of applications.
Mecanismo De Acción
The mechanism of action of Ru(Phen)dpp2 in photodynamic therapy involves the production of singlet oxygen upon activation by light. Singlet oxygen is a highly reactive species that can cause oxidative damage to cancer cells, leading to their death. In catalytic applications, Ru(Phen)dpp2 acts as a mediator for electron transfer reactions, facilitating the conversion of one molecule to another.
Efectos Bioquímicos Y Fisiológicos
Ru(Phen)dpp2 has been shown to have low toxicity in vitro and in vivo. In cell culture studies, it has been shown to induce apoptosis in cancer cells upon activation by light. In animal studies, it has been shown to be well-tolerated and to have minimal side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ru(Phen)dpp2 is its stability and solubility in polar solvents. This makes it easy to handle and use in various lab experiments. Its unique properties also make it an attractive candidate for various applications.
One limitation of Ru(Phen)dpp2 is its high cost, which may limit its widespread use in research. Its synthesis method is also relatively complex, which may limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for research on Ru(Phen)dpp2. One area of research is in the development of more efficient synthesis methods that are cost-effective and scalable. Another area of research is in the optimization of its properties for specific applications such as PDT and catalysis. Additionally, further studies are needed to investigate its potential applications in other fields of scientific research.
Métodos De Síntesis
Ru(Phen)dpp2 is synthesized by reacting two molecules of 2,9-diphenyl-1,10-phenanthroline (dpp) with one molecule of Ru(phen)2Cl2, where phen is 1,10-phenanthroline. The reaction is carried out in the presence of a base and a solvent such as acetonitrile. The resulting compound is a red-orange powder that is soluble in polar solvents such as water and methanol.
Aplicaciones Científicas De Investigación
Ru(Phen)dpp2 has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that uses light to activate a photosensitizer, which then produces reactive oxygen species (ROS) that can kill cancer cells. Ru(Phen)dpp2 has been shown to be an effective photosensitizer for PDT, with high singlet oxygen quantum yield and low dark toxicity.
Another application of Ru(Phen)dpp2 is in the field of catalysis. It has been shown to be an effective catalyst for various organic reactions such as oxidation, reduction, and C-H activation. Its unique properties such as its stability, solubility, and redox potential make it an attractive candidate for catalytic applications.
Propiedades
Número CAS |
152204-36-9 |
|---|---|
Nombre del producto |
Ru(Phen)dpp2 |
Fórmula molecular |
C52H40N10O6Ru+2 |
Peso molecular |
1002 g/mol |
Nombre IUPAC |
hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) |
InChI |
InChI=1S/C18H10N4.2C17H15N3O3.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*21-14(6-1-7-15(22)23)20-13-10-11-4-2-8-18-16(11)17-12(13)5-3-9-19-17;/h1-10H;2*2-5,8-10H,1,6-7H2,(H,20,21)(H,22,23);/q;;;+2 |
Clave InChI |
KGUWJUVCGFTKMM-UHFFFAOYSA-N |
SMILES |
[H+].[H+].C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].[Ru+2] |
SMILES canónico |
[H+].[H+].C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].[Ru+2] |
Sinónimos |
is(phenanthroline)(dipyridophenazine)ruthenium(II) Ru(phen)dpp2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




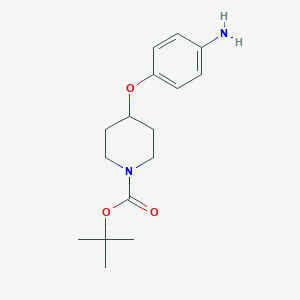
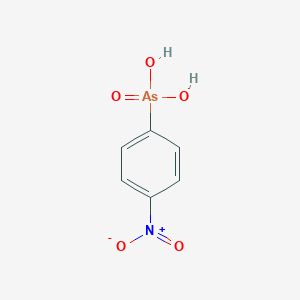
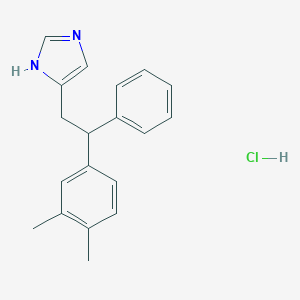
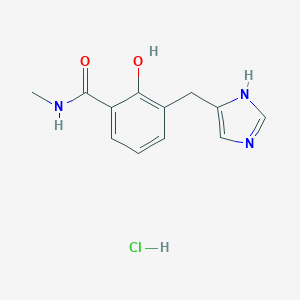
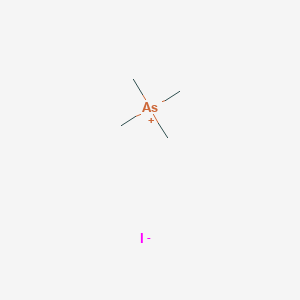
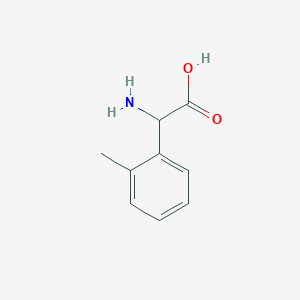
![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)
![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)
